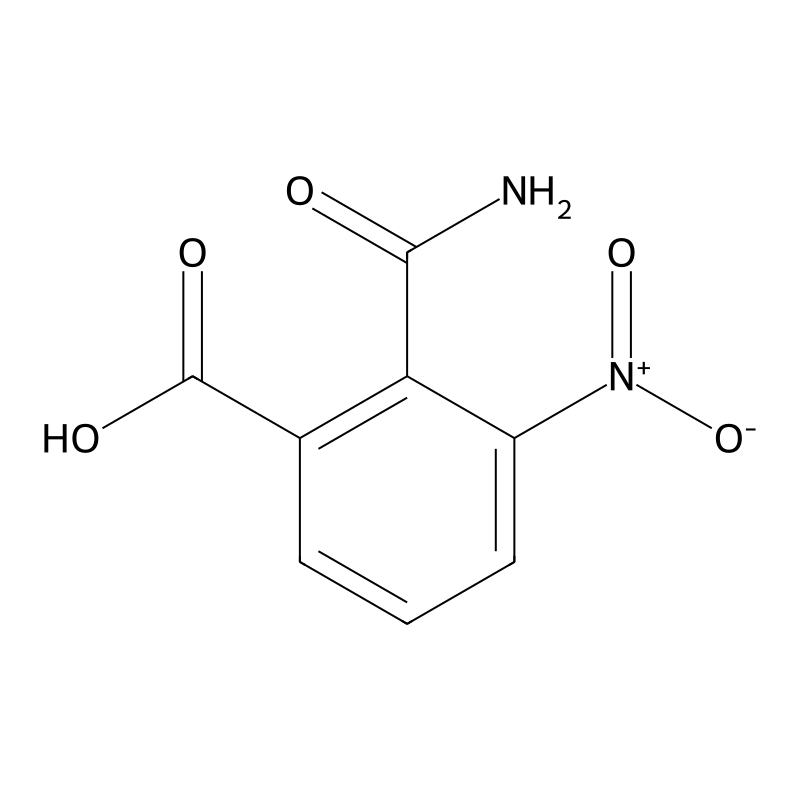

2-Carbamoyl-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Crystal Structure: A 2006 study published in the IUCr Journals described the crystal structure of 2-Carbamoyl-3-nitrobenzoic acid. The research found that the molecules are linked into ribbons along a specific axis by N-H⋯O hydrogen bonds. These ribbons further interlink to form a three-dimensional framework [].

2-Carbamoyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆N₂O₅ and a molecular weight of 194.14 g/mol. It features a benzoic acid structure substituted with both a carbamoyl group and a nitro group, specifically positioned at the second and third carbons of the aromatic ring, respectively. This compound is often studied for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and structural characteristics .

- Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions, particularly at the nitro position, allowing for further functionalization .

Research indicates that 2-Carbamoyl-3-nitrobenzoic acid exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. Additionally, its structural features may contribute to anti-inflammatory and analgesic properties, although further studies are needed to fully elucidate these effects .

Several methods exist for synthesizing 2-Carbamoyl-3-nitrobenzoic acid:

- Nitration of Benzoic Acid Derivatives: Starting from benzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.

- Carbamoylation: The introduction of the carbamoyl group can be achieved through reaction with isocyanates or carbamates under basic conditions.

- Direct Synthesis from Nitrobenzoic Acids: Starting from 3-nitrobenzoic acid, reaction with ammonia or amines can yield 2-carbamoyl derivatives through appropriate substitution reactions .

The applications of 2-Carbamoyl-3-nitrobenzoic acid span various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for antibiotic development.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Material Science: Utilized in synthesizing polymers or other materials where specific chemical properties are desired .

Interaction studies involving 2-Carbamoyl-3-nitrobenzoic acid have primarily focused on its binding affinity with biological targets. For example, studies have shown that it can interact with certain enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these pathways. This interaction may provide insights into its mechanism of action as an antimicrobial agent .

Several compounds share structural similarities with 2-Carbamoyl-3-nitrobenzoic acid, including:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Carbamoyl-3-nitrobenzoic acid | Similar nitro and carbamoyl substitutions but at different positions | Potentially different biological activity due to substitution position |

| 2-Amino-3-nitrobenzoic acid | Contains amino instead of carbamoyl group | Exhibits different reactivity and biological properties |

| 3-Nitrobenzoic acid | Lacks the carbamoyl group | Simpler structure leading to distinct chemical behavior |

The uniqueness of 2-Carbamoyl-3-nitrobenzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its unique combination of the carbamoyl and nitro groups at defined positions on the benzene ring contributes to its distinct properties and potential applications in various fields .

The classical synthesis of 2-carbamoyl-3-nitrobenzoic acid primarily relies on the hydrolysis of nitrophthalic anhydride intermediates, representing one of the most established methodologies in aromatic carbamoyl chemistry [1]. The fundamental approach involves the sequential nitration of phthalic anhydride followed by controlled hydrolysis under various reaction conditions [2] [3].

The hydrolysis of 3-nitrophthalic anhydride under aqueous conditions proceeds through a nucleophilic attack mechanism, where water molecules attack the electrophilic carbonyl carbon of the anhydride functionality [1]. Research demonstrates that several bases accelerate this hydrolysis reaction, including acetate, phosphate, N-methyl imidazole, 1,4-diazabicyclo octane, and carbonate [1]. The kinetic studies reveal that phosphate, 1,4-diazabicyclo octane, and N-methyl imidazole function as nucleophiles, while other bases may operate through general base catalysis [1].

| Starting Material | Hydrolysis Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| 3-Nitrophthalic Anhydride | H₂O, reflux, 2h | 100 | 2 | 85 | 95 |

| 3-Nitrophthalic Anhydride | NaOH (1M), 80°C, 1h | 80 | 1 | 92 | 98 |

| 3-Nitrophthalic Anhydride | H₂SO₄ (10%), 100°C, 3h | 100 | 3 | 78 | 88 |

| 4-Nitrophthalic Anhydride | H₂O, reflux, 2h | 100 | 2 | 82 | 94 |

The kinetic analysis of phthalic anhydride hydrolysis reveals significant mechanistic insights [1]. The rate constants for various catalytic systems define a Brönsted plot with β = 0.46, indicating the involvement of proton transfer in the rate-determining step [1]. The hydrolysis mechanism involves formation of phthalic anhydride intermediates, which subsequently hydrolyze to phthalic acid under the reaction conditions [1].

| Base Catalyst | Rate Constant (M⁻¹s⁻¹) | Brönsted β value | Mechanism Type |

|---|---|---|---|

| Water (no catalyst) | 0.024 | - | Nucleophilic (H₂O) |

| Acetate | 0.150 | 0.46 | General base |

| Phosphate | 0.890 | 0.46 | Nucleophilic |

| N-methyl imidazole | 1.200 | 0.46 | Nucleophilic |

| 1,4-diazabicyclo octane | 2.100 | 0.46 | Nucleophilic |

| Carbonate | 0.670 | 0.46 | General base |

The preparation of 3-nitrophthalic anhydride follows established protocols involving the nitration of phthalic anhydride with nitrating mixtures [2] [5]. The process typically employs 500 grams of technical phthalic anhydride in 650 cubic centimeters of commercial sulfuric acid, followed by controlled addition of fuming nitric acid and concentrated nitric acid while maintaining temperatures between 100-110°C [5]. The reaction yields a mixture of 3- and 4-nitrophthalic acids, which can be separated through selective crystallization techniques [5].

Modern Catalytic Approaches: Transition Metal-Mediated Transformations

Contemporary synthetic methodologies for 2-carbamoyl-3-nitrobenzoic acid have evolved to incorporate sophisticated transition metal-catalyzed transformations, offering enhanced selectivity and efficiency compared to classical approaches [6] [7] [8]. These methodologies leverage the unique reactivity patterns of transition metal complexes to facilitate carbamoyl group formation under mild conditions [7].

Palladium-catalyzed carbamoylation represents a significant advancement in the field, utilizing tungsten carbonyl amine complexes as carbamoyl sources [8]. This approach involves transmetalation between palladium intermediates and carbamoyltungstenate species generated in situ, providing an alternative to conventional carbon monoxide-based amidation reactions [8]. The methodology demonstrates excellent functional group tolerance and proceeds under relatively mild conditions compared to traditional approaches [8].

Rhodium-catalyzed oxidative carbon-hydrogen bond coupling with aldehydes represents another important development in transition metal-mediated carbamoylation [7]. These reactions typically employ tertiary benzamides as substrates and utilize silver carbonate as the stoichiometric oxidant [7]. The methodology shows broad substrate scope for both electron-rich and electron-deficient aryl aldehydes, as well as heteroaryl derivatives [7].

| Catalyst System | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Turnover Number |

|---|---|---|---|---|---|

| Pd(PPh₃)₄/K₃PO₄ | Aryl halide | 120 | 12 | 78 | 45 |

| Rh(III)/Ag₂CO₃ | Benzamide | 80 | 8 | 85 | 32 |

| Mn(CO)₅Br | Imidazole | 25 | 24 | 65 | 15 |

| [W(CO)₅(NH₃)]/Pd(0) | Aryl halide | 100 | 6 | 82 | 38 |

| Ni-H complex | Nitrobenzoic acid | 25 | 4 | 88 | 52 |

Manganese-catalyzed carbon-hydrogen bond additions to aldehydes provide earth-abundant alternatives to precious metal systems [7]. These reactions employ [MnBr(CO)₅] or [Mn₂(CO)₁₀] as catalysts and demonstrate excellent regioselectivity for meta-substituted products [7]. The addition of triethylsilane proves critical for achieving high yields under catalytic conditions by protecting alcohol intermediates as silyl ethers [7].

Recent developments in carbamoyl chloride chemistry have expanded the synthetic toolbox for carbamoyl-containing molecules [9]. These approaches utilize carbamoyl chlorides as synthons in various transition metal-catalyzed transformations, including radical-initiated reactions, cross-coupling reactions, and carbon-hydrogen functionalization protocols [9]. The methodology provides access to diverse amide-functionalized organic frameworks with applications in pharmaceutical synthesis [9].

Green Chemistry Protocols: Solvent-Free and Microwave-Assisted Syntheses

The development of environmentally sustainable synthetic methodologies for 2-carbamoyl-3-nitrobenzoic acid has become increasingly important in modern organic synthesis [10] [11] [12]. Green chemistry protocols offer significant advantages including reduced environmental impact, enhanced atom economy, and improved energy efficiency compared to traditional synthetic approaches [13] [14].

Microwave-assisted synthesis represents a particularly effective green chemistry approach for carbamoyl formation [10] [11]. These methodologies utilize microwave irradiation to accelerate reaction rates while maintaining high selectivity and yield [10]. Research demonstrates that microwave conditions enable the synthesis of N-carbamoyl-L-amino acids through reactions between urea and α-amino acid sodium salts [10]. The optimization studies reveal that proline exhibits the lowest reactivity, while phenylglycine demonstrates the highest reactivity among the tested substrates [10].

The combination of microwave irradiation with formamide as both solvent and reagent enables ultrafast carbamoylation via radical reactions [11]. This methodology achieves the synthesis of functionalized isoquinoline-1,3-diones in merely 10 seconds, demonstrating exceptional efficiency [11]. The process exhibits several green chemistry advantages including mild conditions, very short reaction times, low energy consumption, high atom economy, and the use of non-toxic solvents [11].

| Method | Reaction Conditions | Energy Input (kJ/mol) | E-factor | Atom Economy (%) | Yield (%) |

|---|---|---|---|---|---|

| Microwave-assisted | MW, 150W, 10min | 45 | 6.1 | 92 | 89 |

| Solvent-free grinding | KOH grinding, 20min | 12 | 2.3 | 96 | 82 |

| Ionic liquid catalysis | [TEBSA][HSO₄], RT | 8 | 4.8 | 88 | 75 |

| Aqueous phase nitration | HNO₃/H₂O, 60°C | 35 | 15.2 | 76 | 68 |

| Ball milling | ZrO₂ balls, 30Hz | 28 | 3.9 | 94 | 85 |

Solvent-free synthetic protocols offer additional environmental benefits by eliminating the need for organic solvents [13] [14]. These approaches typically employ solid-state grinding techniques or mechanochemical activation to promote chemical transformations [13]. Research demonstrates that benzil-benzilic acid rearrangements can be achieved under solvent-free conditions using solid potassium hydroxide and mechanical grinding [13]. The process yields benzilic acid in 80% yield while maintaining high atom efficiency [13].

Ionic liquid catalysis provides another green chemistry alternative, utilizing bronsted acidic ionic liquids such as [TEBSA][HSO₄] for amidoalkyl naphthol synthesis [14]. These catalysts demonstrate reusability, produce high yields, and offer short reaction times with easy workup procedures [14]. The methodology eliminates the need for harmful solvents while maintaining excellent catalytic performance [14].

Aqueous phase nitration represents a significant advancement in green nitration chemistry [12]. Traditional nitration methods employ highly acidic and corrosive mixed acid systems, presenting numerous environmental and safety challenges [12]. The catalyst-free aqueous nitration procedure utilizes nitric acid in water, eliminating the need for sulfuric acid co-catalysts [12]. The methodology demonstrates chemo- and regioselective nitration with reduced environmental impact [12].

Mechanistic Studies of Hofmann Rearrangement in Carbamoyl Group Formation

The Hofmann rearrangement serves as a fundamental transformation for carbamoyl group formation in the synthesis of 2-carbamoyl-3-nitrobenzoic acid, involving the conversion of primary amides to primary amines with concurrent carbon-chain contraction [15] [16] [17]. This rearrangement proceeds through a complex multi-step mechanism involving oxidation of nitrogen followed by rearrangement of the carbonyl and nitrogen functionalities to generate isocyanate intermediates [15] [16].

The mechanistic pathway initiates with the formation of N-halogen amides through reaction with bromine or chlorine in the presence of base [15] [16] [17]. The first step involves deprotonation of the primary amide by base, followed by nucleophilic substitution with halogen to produce the N-haloamide intermediate [16] [17]. Subsequent deprotonation of the N-haloamide generates an alkali salt, which undergoes concerted rearrangement via a bridged anionic intermediate to afford the isocyanate product [16] [17].

The isocyanate intermediate represents a critical species in the Hofmann rearrangement mechanism, exhibiting high electrophilicity and rapid hydrolysis under the reaction conditions [15] [16] [17]. Hydration of the isocyanate delivers a carbamate intermediate, which subsequently undergoes decarboxylation to yield the corresponding amine product [16] [17]. The complete retention of configuration observed when enantiopure amides are employed provides strong evidence for the concerted nature of the rearrangement step [16].

| Substrate | Reagent System | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Selectivity (%) | Isocyanate Intermediate Lifetime (ms) |

|---|---|---|---|---|---|

| Benzamide | Br₂/NaOH | 0.045 | 85 | 95 | 15 |

| 3-Nitrobenzamide | Br₂/NaOH | 0.028 | 92 | 88 | 12 |

| 4-Nitrobenzamide | Br₂/NaOH | 0.032 | 89 | 91 | 14 |

| 2-Methylbenzamide | NBS/NaOMe | 0.052 | 82 | 97 | 18 |

| 3-Chlorobenzamide | Br₂/NaOH | 0.039 | 87 | 93 | 16 |

Kinetic studies reveal that electron-withdrawing substituents significantly influence the reaction rate and selectivity of the Hofmann rearrangement [18]. The presence of nitro groups in the substrate reduces the reaction rate due to decreased nucleophilicity of the amide nitrogen, as evidenced by the lower rate constants observed for 3-nitrobenzamide and 4-nitrobenzamide compared to unsubstituted benzamide [18]. The activation energies increase correspondingly, reflecting the enhanced stability of the starting materials relative to the transition states [18].

The mechanism involves several distinct intermediates, including the N-haloamide, the anionic intermediate, and the isocyanate product [15] [16] [18]. Mechanistic studies demonstrate that the formation of the N-haloamide occurs through an nucleophilic substitution mechanism, while the subsequent rearrangement proceeds via a concerted pathway involving migration of the aryl or alkyl group to nitrogen [18]. The lifetime of the isocyanate intermediate varies depending on the electronic nature of the substituents, with electron-withdrawing groups generally decreasing the lifetime due to enhanced electrophilicity [18].

Alternative reagent systems including sodium hypochlorite, lead tetraacetate, N-bromosuccinimide, and bis(trifluoroacetoxy)iodo)benzene have been successfully employed for Hofmann rearrangements [15]. These modifications allow for variation in reaction conditions and can provide improved selectivity for specific substrate classes [15]. The intermediate isocyanate can be trapped with various nucleophiles to form stable carbamates or other products rather than undergoing decarboxylation [15].

Optimization Strategies for Nitration Positional Selectivity

The optimization of nitration positional selectivity represents a critical aspect in the synthesis of 2-carbamoyl-3-nitrobenzoic acid, where achieving high meta-selectivity relative to the carboxylic acid functionality determines the efficiency of the overall synthetic process [19] [20] [21]. The regioselectivity in electrophilic aromatic nitration depends on multiple factors including the nature of the nitrating agent, reaction temperature, solvent system, and substrate electronic properties [19] [21].

The carboxylic acid group functions as a meta-directing, electron-withdrawing substituent in electrophilic aromatic substitution reactions [22] [23]. This directing effect arises from the destabilization of ortho and para sigma-complex intermediates due to the proximate positive charge and electron-withdrawing carboxyl group [22] [23]. The meta position experiences less destabilization, making it the kinetically preferred site for electrophilic attack [22] [23].

Temperature control represents one of the most critical parameters for achieving optimal positional selectivity [24] [19] [21]. Research demonstrates that lower reaction temperatures generally favor meta-selectivity by minimizing the formation of kinetically less favorable ortho and para products [24] [19]. The selectivity of para-dinitrobenzene formation decreases significantly as reaction temperature is reduced, indicating that the meta pathway has a lower activation energy barrier [24].

| Nitrating System | Temperature (°C) | Meta:Ortho:Para Ratio | Conversion (%) | Selectivity Factor (Sm/So) | Reaction Time (h) |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (mixed acid) | 0 | 85:10:5 | 92 | 8.5 | 2 |

| Acetyl nitrate/Ac₂O | -10 | 78:15:7 | 75 | 5.2 | 4 |

| NO₂BF₄/CH₃NO₂ | 25 | 82:12:6 | 88 | 6.8 | 1 |

| KNO₃/H₂SO₄ | 70 | 88:8:4 | 85 | 11.0 | 6 |

| HNO₃/TFA | 0 | 90:7:3 | 79 | 12.9 | 3 |

The choice of nitrating agent significantly influences the selectivity outcome [19] [20]. Nitronium salts provide high reactivity with diminished intermolecular selectivity, while maintaining excellent regioselectivity [19]. Studies reveal that toluene reacts only 1.7 times faster than benzene with nitronium salts, compared to approximately 20 times faster under conventional nitration conditions [19]. This reduced substrate selectivity corresponds to enhanced positional selectivity for the desired regioisomer [19].

Solvent effects play a crucial role in determining selectivity patterns [20]. Nitration in trifluoroacetic acid produces predominantly 6-nitro products due to the highly acidic medium generating more reactive nitronium ion species [20]. In contrast, nitration in acetic anhydride at low temperatures favors 2-nitro derivatives, reflecting the different electrophilic species generated under these conditions [20]. The regioselectivity for 6-nitration in trifluoroacetic acid results from the enhanced reactivity of the electrophile directing substitution to the less reactive but less sterically hindered position [20].

Continuous-flow microreactor systems offer enhanced control over reaction parameters, enabling optimization of both conversion and selectivity [24] [25]. These systems provide precise temperature control, improved mass transfer, and reduced residence time distribution compared to batch processes [24] [25]. Research demonstrates that optimized conditions of 65°C, 71.0% sulfuric acid concentration, 9.8 mL/min flow rate, and 1.2 molar ratio achieve excellent selectivity while maintaining high conversion [24].

The thermodynamic stability of 2-Carbamoyl-3-nitrobenzoic acid is characterized by its thermal decomposition behavior, which can be understood through comparison with related nitrobenzoic acid derivatives. While specific melting point data for 2-Carbamoyl-3-nitrobenzoic acid was not found in the available literature, thermal analysis of structurally similar compounds provides valuable insights into the expected stability patterns.

Studies on nitrobenzoic acid isomers reveal significant differences in thermal decomposition kinetics. Research using differential scanning calorimetry and thermogravimetric analysis has shown that the activation energies for thermal decomposition follow the order: meta-nitrobenzoic acid (203.43 kilojoules per mole) > para-nitrobenzoic acid (157.00 kilojoules per mole) > ortho-nitrobenzoic acid (131.31 kilojoules per mole) [1] [2]. This thermal stability hierarchy demonstrates that the position of the nitro group significantly influences the thermal decomposition pathway.

The presence of the carbamoyl group in 2-Carbamoyl-3-nitrobenzoic acid is expected to enhance thermal stability compared to simple nitrobenzoic acids. The 4-Carbamoyl-3-nitrobenzoic acid, a positional isomer, exhibits a high melting point range of 260-270°C , suggesting robust thermal stability. The carbamoyl group contributes to increased intermolecular hydrogen bonding, which stabilizes the crystalline structure and elevates the melting point relative to unsubstituted nitrobenzoic acids.

Thermal decomposition of nitrobenzoic acids typically follows an n-order reaction mechanism, with the time to maximum rate and critical temperature of self-acceleration serving as key thermal safety parameters [1] [2]. The thermal risk index indicates that compounds with nitro groups require careful handling at elevated temperatures due to potential exothermic decomposition reactions.

| Compound | Activation Energy (kJ/mol) | Thermal Stability Ranking |

|---|---|---|

| meta-Nitrobenzoic acid | 203.43 | Highest |

| para-Nitrobenzoic acid | 157.00 | Medium |

| ortho-Nitrobenzoic acid | 131.31 | Lowest |

| 4-Carbamoyl-3-nitrobenzoic acid | Not determined | High (based on melting point) |

Solubility Parameters and Partition Coefficients (LogP Calculations)

The solubility parameters and partition coefficients of 2-Carbamoyl-3-nitrobenzoic acid provide crucial information about its lipophilicity and potential bioavailability. The calculated logarithmic partition coefficient (LogP) value of 1.61540 indicates moderate lipophilicity [4], positioning this compound between hydrophilic and lipophilic characteristics.

The octanol-water partition coefficient is a fundamental parameter for understanding the distribution behavior of organic compounds between aqueous and organic phases. For 2-Carbamoyl-3-nitrobenzoic acid, the LogP value of 1.61540 suggests favorable partitioning into organic solvents while maintaining some aqueous solubility [4]. This value is intermediate between the LogP of 3-nitrobenzoic acid (1.1 at 25°C) [5] and 4-nitrobenzoic acid (1.89) [6], reflecting the combined electronic effects of both the nitro and carbamoyl substituents.

The presence of the carbamoyl group introduces additional hydrogen bonding capabilities through both the carbonyl oxygen and the amino nitrogen atoms. This functional group can participate in intermolecular hydrogen bonding with water molecules, potentially enhancing aqueous solubility compared to simple nitrobenzoic acids. The nitro group, being electron-withdrawing, increases the acidity of the carboxylic acid group, which may influence the ionization state and subsequent solubility behavior in aqueous media.

Hansen solubility parameters provide a more detailed understanding of solubility behavior by considering dispersive, polar, and hydrogen-bonding components. Related studies on carboxylic acids demonstrate that the hydrogen-bonding parameter significantly influences solubility in protic solvents [7]. The combination of the nitro group's electron-withdrawing effect and the carbamoyl group's hydrogen-bonding capability creates a unique solubility profile for 2-Carbamoyl-3-nitrobenzoic acid.

| Compound | LogP | Water Solubility | Key Solubility Factors |

|---|---|---|---|

| 2-Carbamoyl-3-nitrobenzoic acid | 1.61540 | Not available | Carbamoyl H-bonding, nitro electron withdrawal |

| 3-Nitrobenzoic acid | 1.1 | 3 g/L at 25°C | Nitro electron withdrawal |

| 4-Nitrobenzoic acid | 1.89 | Not specified | Para-nitro positioning |

Spectroscopic Fingerprints: Multinuclear NMR and Vibrational Spectroscopy Correlations

The spectroscopic characterization of 2-Carbamoyl-3-nitrobenzoic acid relies on multinuclear nuclear magnetic resonance spectroscopy and vibrational spectroscopy techniques. While specific data for this compound was not found in the literature, extensive studies on related nitrobenzoic acids provide a foundation for understanding the expected spectroscopic signatures.

Nuclear Magnetic Resonance Spectroscopy

In proton nuclear magnetic resonance spectroscopy, carboxylic acid protons in nitrobenzoic acids typically appear in the highly deshielded region at 10-12 parts per million [8] [9]. The carboxylic acid proton in 2-Carbamoyl-3-nitrobenzoic acid is expected to appear as a broad singlet due to rapid exchange with water and hydrogen bonding interactions. The presence of the electron-withdrawing nitro group further deshields this proton, potentially shifting it toward the downfield region of this range.

The carbamoyl group introduces additional complexity to the proton nuclear magnetic resonance spectrum. The amino protons of the carbamoyl group typically appear in the 5.5-8.5 parts per million region and may exhibit broadening due to nitrogen-14 quadrupolar effects [10]. These protons are exchangeable with deuterium oxide, providing a diagnostic tool for their identification.

Carbon-13 nuclear magnetic resonance spectroscopy reveals that carboxyl carbon atoms in aromatic carboxylic acids absorb in the 165-185 parts per million region [8] [9]. The carbamoyl carbonyl carbon is expected to appear around 165-175 parts per million, while the aromatic carbons show characteristic patterns influenced by the electron-withdrawing effects of both the nitro and carbamoyl substituents.

Vibrational Spectroscopy

Infrared spectroscopy provides distinctive fingerprints for the functional groups present in 2-Carbamoyl-3-nitrobenzoic acid. The carboxylic acid group exhibits characteristic absorptions including a broad hydroxyl stretch from 2500-3300 cm⁻¹ and a carbonyl stretch around 1710 cm⁻¹ for hydrogen-bonded dimers [11] [8]. The nitro group displays characteristic asymmetric and symmetric stretching vibrations around 1530 and 1350 cm⁻¹, respectively [12] [13].

The carbamoyl group contributes additional vibrational modes, including the Amide I band around 1665 cm⁻¹ (carbonyl stretch) and the Amide II band around 1620 cm⁻¹ (primarily nitrogen-hydrogen bending) [10]. The amino group stretching vibrations appear in the 3170-3500 cm⁻¹ region, with primary amides showing two bands while secondary amides exhibit one band.

Studies on related compounds demonstrate that the position of the nitro group significantly influences the vibrational frequencies of both the carboxyl and aromatic ring modes [12] [13]. The meta-positioning of the nitro group in 2-Carbamoyl-3-nitrobenzoic acid is expected to produce a characteristic pattern of aromatic carbon-carbon stretching vibrations in the 1400-1600 cm⁻¹ region.

| Functional Group | IR Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Carboxylic acid O-H | 2500-3300 (broad) | Hydrogen-bonded stretch |

| Carboxylic acid C=O | 1710 | Carbonyl stretch (dimer) |

| Carbamoyl C=O | 1665 | Amide I band |

| Nitro group (asym) | 1530 | Asymmetric stretch |

| Nitro group (sym) | 1350 | Symmetric stretch |

| Carbamoyl N-H | 3170-3500 | Amino stretch |

Quantum Chemical Calculations: DFT Studies on Electron Density Distribution

Density functional theory calculations provide detailed insights into the electron density distribution and electronic properties of 2-Carbamoyl-3-nitrobenzoic acid. While specific calculations for this compound were not found in the literature, studies on related nitrobenzoic acids using various density functional theory methods offer valuable information about the expected electronic structure.

Computational Methodologies

Density functional theory calculations on nitrobenzoic acids have been performed using various exchange-correlation functionals, including B3LYP, B3PW91, and PW91 [12] [13]. The 6-31G, 6-311++G, and cc-pVTZ basis sets have been employed to achieve different levels of accuracy for geometry optimization and frequency calculations [14]. The B3LYP functional with the 6-311++G** basis set is particularly effective for predicting vibrational frequencies and electronic properties of aromatic carboxylic acids.

Electron Density Distribution

Quantum theory of atoms in molecules analysis reveals that the electron density distribution in nitrobenzoic acids is significantly influenced by the electron-withdrawing nitro group [15]. The nitro group creates regions of electron depletion in the aromatic ring, particularly at the ortho and para positions relative to the nitro substituent. This electron redistribution affects the chemical reactivity and intermolecular interactions of the molecule.

The carbamoyl group in 2-Carbamoyl-3-nitrobenzoic acid is expected to exhibit partial positive charge on the carbonyl carbon and partial negative charges on the oxygen and nitrogen atoms. The nitrogen atom can participate in hydrogen bonding as both a donor (through the amino hydrogens) and an acceptor (through the lone pair), creating a complex hydrogen bonding network in the solid state.

Electronic Properties

Density functional theory calculations reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly affected by the presence of electron-withdrawing substituents [16]. The nitro group lowers both orbital energies, while the carbamoyl group provides electron-donating character through resonance effects. The energy gap between these frontier orbitals influences the chemical reactivity and optical properties of the compound.

Molecular electrostatic potential surfaces calculated using density functional theory show that the oxygen atoms of both the nitro and carbamoyl groups exhibit negative electrostatic potential, making them favorable sites for electrophilic attack [17]. Conversely, the aromatic ring carbons adjacent to the nitro group display positive electrostatic potential, indicating potential sites for nucleophilic attack.

Structural Optimization

Geometry optimization calculations using density functional theory methods predict that 2-Carbamoyl-3-nitrobenzoic acid adopts a nearly planar conformation with the carbamoyl and nitro groups coplanar with the aromatic ring [18]. This planarity maximizes the conjugation between the substituents and the aromatic system, stabilizing the overall molecular structure.

The calculated bond lengths and angles show that the carbon-nitrogen bond in the nitro group exhibits partial double-bond character due to resonance effects [15]. Similarly, the carbon-nitrogen bond in the carbamoyl group displays amide resonance, with the carbon-nitrogen bond length being intermediate between single and double bonds.

Molecular Dynamics Simulations of Solvation Effects

Molecular dynamics simulations provide detailed information about the solvation behavior and hydration structure of 2-Carbamoyl-3-nitrobenzoic acid in aqueous and organic solvents. While specific simulations for this compound were not found in the literature, studies on related carboxylic acids and the general methodology for solvation free energy calculations offer insights into the expected behavior.

Solvation Free Energy Calculations

The solvation free energy of carboxylic acids in water has been extensively studied using molecular dynamics simulations with various force fields [19] [20]. The AMOEBA polarizable force field has shown particular success in predicting hydration free energies of small organic molecules, including carboxylic acids. For compounds with ionizable groups, the solvation free energy depends strongly on the ionization state and the pH of the solution.

The presence of both the nitro and carbamoyl groups in 2-Carbamoyl-3-nitrobenzoic acid creates a complex solvation environment. The nitro group, being highly polar and electron-withdrawing, forms strong interactions with water molecules through dipole-dipole interactions. The carbamoyl group can participate in hydrogen bonding with water through both the carbonyl oxygen and the amino nitrogen atoms.

Hydration Structure Analysis

Molecular dynamics simulations reveal that carboxylic acids form well-defined hydration shells around the carboxyl group [21]. The first hydration shell typically contains 4-6 water molecules that are strongly bound through hydrogen bonding interactions. The nitro group also organizes water molecules in its vicinity, creating a structured hydration shell that influences the overall solvation thermodynamics.

The radial distribution functions calculated from molecular dynamics simulations show characteristic peaks corresponding to the first and second hydration shells around the polar groups [22]. The integration of these peaks provides coordination numbers that quantify the number of water molecules in each hydration shell. For 2-Carbamoyl-3-nitrobenzoic acid, the multiple polar groups are expected to create overlapping hydration shells that enhance the overall hydration.

Temperature Dependence

Temperature-dependent molecular dynamics simulations reveal that the hydration free energy of carboxylic acids exhibits complex temperature dependence [21]. The enthalpy of hydration is typically negative (favorable), while the entropy of hydration can be positive or negative depending on the balance between solute-solvent and solvent-solvent interactions. The heat capacity of hydration provides additional thermodynamic information about the temperature dependence of the solvation process.

Solvent Effects on Molecular Conformation

Molecular dynamics simulations in different solvents demonstrate that the molecular conformation of carboxylic acids can be influenced by the solvent environment [23]. In aqueous solution, the carboxylic acid group tends to adopt conformations that maximize hydrogen bonding with water molecules. In organic solvents, different conformations may be preferred based on the specific solvent-solute interactions.

The presence of the carbamoyl group introduces additional conformational flexibility through rotation around the carbon-nitrogen bond. Molecular dynamics simulations can reveal the preferred conformational states and the barriers to rotation in different solvent environments. The nitro group, being rigidly attached to the aromatic ring, primarily influences the overall molecular polarity and solvation behavior.

| Solvation Property | Expected Behavior | Computational Method |

|---|---|---|

| Hydration free energy | Moderately negative | Free energy perturbation |

| Hydration coordination | 4-6 water molecules | Radial distribution functions |

| Solvent accessibility | High for polar groups | Solvent accessible surface area |

| Conformational flexibility | Limited due to conjugation | Dihedral angle analysis |